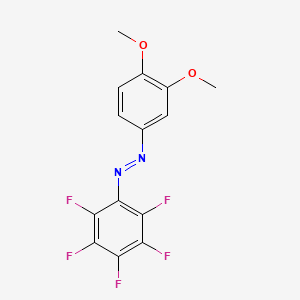
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, also known by its CAS number 198975-41-6, is a compound with the molecular formula C14H9F5N2O2 This compound is characterized by the presence of both dimethoxyphenyl and pentafluorophenyl groups attached to a diazene moiety
Preparation Methods
The synthesis of Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- typically involves the reaction of 3,4-dimethoxyaniline with pentafluorobenzene diazonium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium acetate to facilitate the coupling reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism by which Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise mechanisms and identifying potential therapeutic applications .
Comparison with Similar Compounds
Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)- can be compared with other similar compounds, such as:
Azobenzene: A well-known diazene compound with two phenyl groups attached to the diazene moiety. Unlike Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-, azobenzene does not have methoxy or fluorine substituents, which can significantly alter its chemical properties and reactivity.
Nitrosobenzene: Another related compound where the diazene moiety is replaced by a nitroso group. This compound exhibits different reactivity and applications compared to Diazene, (3,4-dimethoxyphenyl)(pentafluorophenyl)-.
Benzene diazonium salts: These compounds are precursors to various diazene derivatives and are commonly used in organic synthesis.
Properties
CAS No. |
198975-41-6 |
|---|---|
Molecular Formula |
C14H9F5N2O2 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C14H9F5N2O2/c1-22-7-4-3-6(5-8(7)23-2)20-21-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
InChI Key |
BHWGSUSWSXPHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
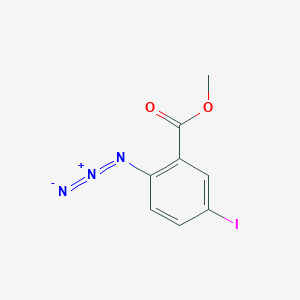
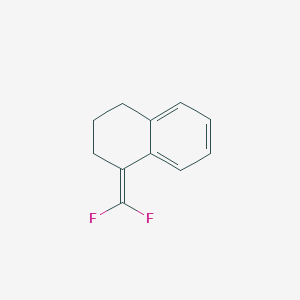
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
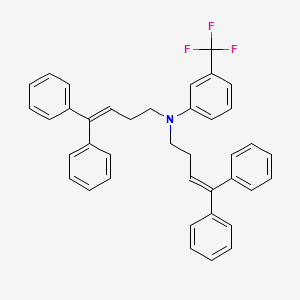
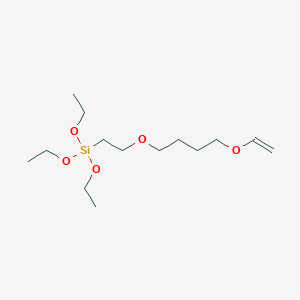
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
